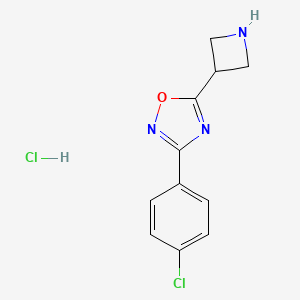

5-Azetidin-3-yl-3-(4-chlorophenyl)-1,2,4-oxadiazole hydrochloride

CAS No.: 1426291-15-7

Cat. No.: VC2585735

Molecular Formula: C11H11Cl2N3O

Molecular Weight: 272.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1426291-15-7 |

|---|---|

| Molecular Formula | C11H11Cl2N3O |

| Molecular Weight | 272.13 g/mol |

| IUPAC Name | 5-(azetidin-3-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole;hydrochloride |

| Standard InChI | InChI=1S/C11H10ClN3O.ClH/c12-9-3-1-7(2-4-9)10-14-11(16-15-10)8-5-13-6-8;/h1-4,8,13H,5-6H2;1H |

| Standard InChI Key | RFUHTVCOLGZSMA-UHFFFAOYSA-N |

| SMILES | C1C(CN1)C2=NC(=NO2)C3=CC=C(C=C3)Cl.Cl |

| Canonical SMILES | C1C(CN1)C2=NC(=NO2)C3=CC=C(C=C3)Cl.Cl |

Introduction

Chemical Identity and Basic Properties

5-Azetidin-3-yl-3-(4-chlorophenyl)-1,2,4-oxadiazole hydrochloride is a crystalline solid with distinct chemical and physical properties. The compound incorporates an azetidin ring connected to a 1,2,4-oxadiazole core that bears a p-chlorophenyl substituent. Table 1 summarizes the key identification parameters and physicochemical properties of this compound.

Table 1: Chemical Identity and Properties of 5-Azetidin-3-yl-3-(4-chlorophenyl)-1,2,4-oxadiazole hydrochloride

| Parameter | Value |

|---|---|

| CAS Number | 1426291-15-7 |

| IUPAC Name | 5-(azetidin-3-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole;hydrochloride |

| Molecular Formula | C₁₁H₁₁Cl₂N₃O |

| Molecular Weight | 272.13 g/mol |

| Standard InChI | InChI=1S/C11H10ClN3O.ClH/c12-9-3-1-7(2-4-9)10-14-11(16-15-10)8-5-13-6-8;/h1-4,8,13H,5-6H2;1H |

| Standard InChIKey | RFUHTVCOLGZSMA-UHFFFAOYSA-N |

| SMILES | C1C(CN1)C2=NC(=NO2)C3=CC=C(C=C3)Cl.Cl |

The compound consists of three primary structural components: a four-membered azetidin ring, a 1,2,4-oxadiazole heterocycle, and a p-chlorophenyl group. This combination yields a molecule with unique chemical properties and potential biological activities .

Structural Features and Chemical Classification

Core Structural Elements

The 5-Azetidin-3-yl-3-(4-chlorophenyl)-1,2,4-oxadiazole hydrochloride molecule contains several key structural elements that contribute to its chemical behavior and potential biological activity:

-

Azetidin Ring: A four-membered nitrogen-containing heterocycle with high ring strain, contributing to the compound's reactivity.

-

1,2,4-Oxadiazole Core: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, providing hydrogen bond acceptor capabilities.

-

p-Chlorophenyl Group: An aromatic ring with a chlorine substituent at the para position, enhancing lipophilicity and potentially affecting binding to biological targets.

-

Hydrochloride Salt Form: Enhances water solubility compared to the free base form.

The combination of these structural features creates a molecule with a unique three-dimensional arrangement that may enable specific interactions with biological targets.

Relationship to Other Oxadiazole Derivatives

5-Azetidin-3-yl-3-(4-chlorophenyl)-1,2,4-oxadiazole hydrochloride belongs to a broader class of 1,2,4-oxadiazole derivatives that have garnered significant attention in medicinal chemistry. These compounds are characterized by the presence of the five-membered 1,2,4-oxadiazole heterocycle, which serves as a bioisostere for esters, amides, and carboxylic acids in drug design .

Structurally related compounds include:

-

5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride (lacking the chlorine substituent)

-

5-Azetidin-3-yl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole hydrochloride (containing a trifluoromethyl group instead of chlorine)

-

5-Azetidin-3-yl-3-(2-thienyl)-1,2,4-oxadiazole hydrochloride (containing a thiophene ring instead of a phenyl ring)

Comparative Analysis with Related Compounds

To better understand the potential properties and applications of 5-Azetidin-3-yl-3-(4-chlorophenyl)-1,2,4-oxadiazole hydrochloride, it is valuable to compare its structural features with those of related compounds.

Table 2: Comparison of 5-Azetidin-3-yl-3-(4-chlorophenyl)-1,2,4-oxadiazole hydrochloride with Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| 5-Azetidin-3-yl-3-(4-chlorophenyl)-1,2,4-oxadiazole hydrochloride | C₁₁H₁₁Cl₂N₃O | 272.13 | Reference compound |

| 5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride | C₁₁H₁₂ClN₃O | 237.68 | Lacks chlorine on phenyl ring |

| 5-Azetidin-3-yl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole hydrochloride | C₁₂H₁₁ClF₃N₃O | 305.68 | Contains trifluoromethyl group at meta position |

| 5-Azetidin-3-yl-3-(2-thienyl)-1,2,4-oxadiazole hydrochloride | C₉H₁₀ClN₃OS | 243.71 | Contains thiophene ring instead of phenyl |

| 5-Azetidin-3-yl-3-(3-thienyl)-1,2,4-oxadiazole hydrochloride | C₉H₁₀ClN₃OS | 243.71 | Contains 3-thiophene ring instead of phenyl |

The structural variations among these compounds, particularly in the aromatic substituent attached to the 1,2,4-oxadiazole core, may lead to differences in physicochemical properties, biological activity, and therapeutic potential .

Research Status and Future Directions

Future Research Directions

Several promising research directions for 5-Azetidin-3-yl-3-(4-chlorophenyl)-1,2,4-oxadiazole hydrochloride and related compounds can be identified:

-

Targeted Biological Evaluation: Specific testing against biological targets where other 1,2,4-oxadiazole derivatives have shown promise, such as anticancer targets (telomerase, HDAC), antimicrobial targets, or neurological targets .

-

Medicinal Chemistry Optimization: Structural modifications to enhance potency, selectivity, and pharmacokinetic properties, potentially generating more effective drug candidates .

-

Mechanism of Action Studies: Detailed investigations into how 5-Azetidin-3-yl-3-(4-chlorophenyl)-1,2,4-oxadiazole hydrochloride interacts with biological systems at the molecular level .

-

Combination Studies: Evaluation of potential synergistic effects when used in combination with established therapeutic agents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume